molecular formula C4H10O11P2 B12394604 [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate

[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate

Cat. No.: B12394604
M. Wt: 296.06 g/mol
InChI Key: VXKFLGXHJNCMQC-CXGJRXCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate typically involves the phosphorylation of fructose-6-phosphate. This reaction is catalyzed by the enzyme phosphofructokinase-2 in the presence of adenosine triphosphate (ATP). The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are commonly used to produce large quantities of fructose 2,6-diphosphate. The fermentation process is optimized for high yield and purity, followed by downstream processing steps such as extraction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fructose 2,6-bisphosphate, while reduction can produce fructose-2,6-bisphosphonate .

Scientific Research Applications

[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the regulation of key enzymes in metabolic pathways. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. These actions are mediated through allosteric interactions with the enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • Fructose 1,6-bisphosphate
  • Glucose 6-phosphate
  • Mannose 6-phosphate

Uniqueness

[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate is unique due to its dual role in regulating both glycolysis and gluconeogenesis. Unlike other phosphorylated sugars, it has a specific and potent effect on phosphofructokinase-1 and fructose-1,6-bisphosphatase, making it a critical regulator of glucose metabolism .

Properties

Molecular Formula

C4H10O11P2

Molecular Weight

296.06 g/mol

IUPAC Name

[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C4H10O11P2/c5-1-2(6)4(15-17(10,11)12)13-3(1)14-16(7,8)9/h1-6H,(H2,7,8,9)(H2,10,11,12)/t1-,2?,3-,4+/m0/s1

InChI Key

VXKFLGXHJNCMQC-CXGJRXCASA-N

Isomeric SMILES

[C@H]1([C@@H](O[C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(OC1OP(=O)(O)O)OP(=O)(O)O)O)O

Origin of Product

United States

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